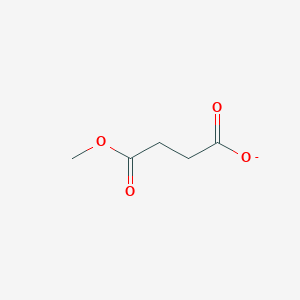
Mono-Methyl Succinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a clear, colorless liquid that is used as an intermediate in various chemical syntheses . This compound is notable for its role in the synthesis of pharmaceuticals and other industrial chemicals.
準備方法
Synthetic Routes and Reaction Conditions
Mono-Methyl Succinate can be synthesized through several methods. One common method involves the reaction of 4-chloro-3-oxobutanoate with methanol or sodium methoxide in the presence of organic solvents such as tetrahydrofuran, acetonitrile, or dioxane . The reaction typically occurs at temperatures ranging from 60°C to 120°C . Another method involves the use of a dynamic tubular reactor, which reduces reaction time and increases efficiency .
Industrial Production Methods
In industrial settings, the continuous preparation of 4-methoxy-4-oxobutanoate is often preferred. This method utilizes a dynamic tubular reactor, which allows for a more efficient and scalable production process . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Mono-Methyl Succinate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can also participate in condensation reactions to form more complex molecules .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
Mono-Methyl Succinate has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-methoxy-4-oxobutanoate involves its interaction with specific molecular targets and pathways. For example, in the synthesis of HIV integrase inhibitors, the compound acts as a precursor that undergoes further chemical transformations to produce the active drug . The molecular targets include enzymes and receptors that are crucial for the biological activity of the final product .
類似化合物との比較
Similar Compounds
Methyl 4-(4-methoxyphenyl)-4-oxobutanoate: This compound has a similar structure but includes a phenyl group, which alters its chemical properties and applications.
Methyl 4-chloro-4-oxobutanoate: This compound is a precursor in the synthesis of 4-methoxy-4-oxobutanoate and has different reactivity due to the presence of a chlorine atom.
Uniqueness
Mono-Methyl Succinate is unique due to its versatility in chemical reactions and its role as an intermediate in the synthesis of various important compounds. Its ability to undergo multiple types of reactions makes it a valuable compound in both research and industrial applications .
特性
CAS番号 |
214222-47-6 |
|---|---|
分子式 |
C5H7O4- |
分子量 |
131.11 g/mol |
IUPAC名 |
4-methoxy-4-oxobutanoate |
InChI |
InChI=1S/C5H8O4/c1-9-5(8)3-2-4(6)7/h2-3H2,1H3,(H,6,7)/p-1 |
InChIキー |
JDRMYOQETPMYQX-UHFFFAOYSA-M |
正規SMILES |
COC(=O)CCC(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















